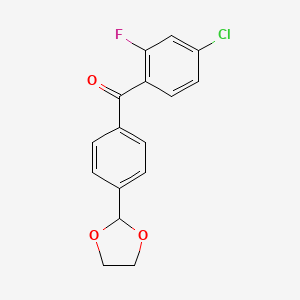

4-Chloro-4'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone

Description

4-Chloro-4'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone (CAS: 898792-49-9) is a benzophenone derivative featuring a 1,3-dioxolane ring at the 4'-position, a chlorine atom at the 4-position, and a fluorine atom at the 2-position of the aromatic rings. The compound is synthesized via acetalization reactions, often employing ethylene glycol and acid catalysts like p-toluenesulfonic acid (p-TSA) under Dean-Stark conditions to remove water and drive the reaction to completion . Its molecular formula is inferred as C₁₆H₁₂ClFO₃ (molecular weight ~318.7 g/mol) based on structurally similar analogs .

Properties

IUPAC Name |

(4-chloro-2-fluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFO3/c17-12-5-6-13(14(18)9-12)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSDZHCWTBBEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645131 | |

| Record name | (4-Chloro-2-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-64-0 | |

| Record name | Methanone, (4-chloro-2-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-2-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone typically involves the reaction of 4-chlorobenzophenone with 1,3-dioxolane in the presence of a suitable catalyst. One common method includes dissolving (4-chloro-phenyl)-(4-[1,3]dioxolan-2-yl-phenyl)-methanol in ethyl acetate and treating it with a solution of sodium bromide in saturated aqueous sodium bicarbonate. The reaction mixture is cooled to 0°C and stirred for 30 minutes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzophenones.

Scientific Research Applications

4-Chloro-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzophenone Core

Halogen-Substituted Derivatives

4-Bromo-3'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone (CAS: 898759-37-0) Molecular Formula: C₁₆H₁₂BrFO₃ Molecular Weight: 351.18 g/mol Comparison: Replacing chlorine with bromine increases molecular weight and polarizability. Bromine’s larger atomic radius may alter crystal packing and reactivity in cross-coupling reactions compared to the chloro analog.

4-Chloro-3'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone (CAS: Not specified) A positional isomer with chlorine at the 3'-position. This minor structural change could significantly affect electronic distribution and intermolecular interactions .

Alkyl and Functional Group Modifications

4'-(1,3-Dioxolan-2-yl)-2-methylbenzophenone (CAS: 898759-80-3) Molecular Formula: C₁₇H₁₆O₃ Molecular Weight: 268.31 g/mol Comparison: The absence of halogens reduces polarity, lowering solubility in aqueous systems. The methyl group at the 2-position may sterically hinder reactions at the ketone group.

4-Chloro-4'-hydroxybenzophenone (CAS: Not specified) Replaces the dioxolane group with a hydroxyl. The hydroxyl enables hydrogen bonding, increasing melting point but reducing stability under acidic conditions compared to the acetal-protected dioxolane derivative .

Compounds with Similar Functional Groups

2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (CAS: 3308-94-9) Molecular Formula: C₁₂H₁₄ClFO₂ Molecular Weight: 244.69 g/mol Comparison: While sharing the dioxolane and fluorophenyl groups, the butyrophenone backbone (vs. benzophenone) reduces aromatic conjugation, impacting UV absorption and electronic properties.

5-Chloro-4-(1,3-dioxolan-2-yl)-3-methyl-1-phenyl-1H-pyrazole

Physicochemical and Reactivity Comparisons

Key Research Findings

- Synthetic Utility: The dioxolane group in this compound acts as a protecting group for carbonyl functionalities, enabling selective reactions at other sites .

- Stability : Compared to hydroxylated analogs, the dioxolane ring improves stability under basic and oxidative conditions, critical for storage and industrial applications .

- Bioactivity Potential: Fluorine substitution enhances lipophilicity and bioavailability, making this compound a candidate for drug discovery compared to non-fluorinated derivatives .

Biological Activity

4-Chloro-4'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone (CAS No. 898760-37-7) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzophenones, which are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

- Molecular Formula : C16H12ClF O3

- Molecular Weight : 306.72 g/mol

- Density : 1.337 g/cm³

- Boiling Point : 449.6 °C (predicted)

- Flash Point : 187.3 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- GABA Receptors : Preliminary studies suggest that derivatives of benzophenones can exhibit affinity towards GABA_A receptors, which play a crucial role in the central nervous system (CNS) modulation .

- Antioxidant Activity : Compounds in this class have been noted for their ability to scavenge free radicals, thus exhibiting antioxidant properties that may contribute to their therapeutic effects .

Anticancer Activity

Research has indicated that benzophenone derivatives can inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Certain studies have shown that these compounds can induce G0/G1 phase arrest in cancer cells, leading to reduced cell proliferation.

- Apoptosis Induction : Investigations into the apoptotic pathways activated by these compounds reveal an increase in pro-apoptotic factors and a decrease in anti-apoptotic proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Testing against various bacterial strains revealed a notable zone of inhibition, indicating potential as an antibacterial agent.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

Case Study 1: Anticancer Efficacy

In a study published in EXCLI Journal, a series of benzophenone derivatives were synthesized and evaluated for their anticancer activity against human breast cancer cells. The results demonstrated that one derivative exhibited IC50 values lower than those of standard chemotherapeutics, indicating enhanced efficacy .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of related compounds on GABA_A receptors. The findings suggested that these compounds could serve as potential anxiolytics with minimal side effects compared to traditional benzodiazepines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.